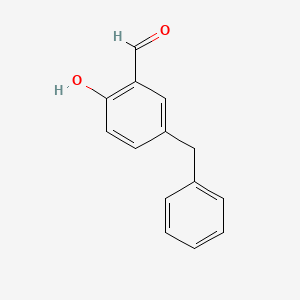

5-Benzyl-2-hydroxybenzaldehyde

Description

Contextual Significance within Organic Chemistry

Substituted hydroxybenzaldehydes are a class of organic compounds characterized by a benzene (B151609) ring containing both a hydroxyl (-OH) and a formyl (-CHO) group, with additional substituents on the aromatic ring. These compounds are significant in organic chemistry due to their versatile reactivity. The hydroxyl group activates the benzene ring, making it susceptible to electrophilic substitution, while the aldehyde group provides a site for nucleophilic attack and can be involved in various condensation and oxidation-reduction reactions. chemicalbook.comsinocurechem.com

Hydroxybenzaldehydes, such as the isomers 2-hydroxybenzaldehyde, 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde, serve as fundamental building blocks in the synthesis of more complex molecules. wikipedia.org Their structural configuration, particularly the relative positions of the hydroxyl and aldehyde groups, influences their chemical properties and reactivity. chemicalbook.com For instance, 4-Hydroxybenzaldehyde is a key intermediate in producing pharmaceuticals, polymers, and fragrances. chemicalbook.compatsnap.com The presence of both functional groups allows for a wide range of chemical transformations, making these compounds valuable precursors in diverse synthetic pathways. sinocurechem.comchemicalbook.com

Overview of Salicylaldehyde (B1680747) Derivatives in Synthetic Strategies

Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are particularly important precursors in various synthetic strategies. scienceinfo.com They are frequently used in the synthesis of heterocyclic compounds, such as chromanes, flavans, and flavones. beilstein-journals.orgresearchgate.net A common synthetic route involves the Knoevenagel condensation of salicylaldehyde with enolates derived from ketones like acetophenone to form chalcones, which are then cyclized to produce the desired flavonoid structures. scienceinfo.comresearchgate.net

Furthermore, salicylaldehyde derivatives are crucial in the development of chelating agents. The condensation of salicylaldehyde with amines can produce ligands like salen, which form stable complexes with various metal ions. wikipedia.org This property is utilized in analytical chemistry for tasks such as the colorimetric detection of heavy metal ions in water. scienceinfo.com The versatility of salicylaldehydes is also demonstrated by their use in one-pot reactions, for example, with malononitrile (B47326) to efficiently synthesize 2-iminochromene derivatives. beilstein-journals.org The reactivity of the aldehyde and the influence of the ortho-hydroxyl group make salicylaldehyde derivatives powerful tools for constructing a wide array of complex organic molecules and macrocyclic compounds. rsc.orgresearchgate.net

Historical Development of Research on 5-Benzyl-2-hydroxybenzaldehyde

Research into specific substituted salicylaldehydes, such as this compound, has been driven by the need for tailored building blocks in synthesis. The preparation of this compound was reported in 1956 by Buu-Hoi, Loc, and Xuong. They described a high-yield synthesis through a zinc chloride-catalyzed reaction between salicylaldehyde and benzyl (B1604629) chloride. acs.org This work highlighted that the presence of a phenolic group facilitates Friedel-Crafts type arylalkylation reactions, which had previously seen limited success with unsubstituted aromatic aldehydes. acs.org

The same study also explored the synthesis of related compounds, such as 5-(p-chlorobenzyl)-2-hydroxybenzaldehyde, investigating their chemistry for the preparation of coumarin (B35378) and coumarone derivatives intended for biological studies. acs.org The establishment of a reliable synthetic route to this compound allowed for its use as a specialized chemical intermediate in further research.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 72375-01-0 sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₂O₂ sigmaaldrich.comscbt.com |

| Molecular Weight | 212.24 g/mol sigmaaldrich.comscbt.com |

| Physical Form | Solid sigmaaldrich.com |

| MDL Number | MFCD00448867 sigmaaldrich.com |

| InChI Key | FQNZXGZKHKUKRN-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | Oc1c(cc(cc1)Cc2ccccc2)C=O sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNZXGZKHKUKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyl 2 Hydroxybenzaldehyde and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches involve the introduction of a benzyl (B1604629) group or other functionalities onto a salicylaldehyde (B1680747) derivative in a single key step. These methods often rely on controlling the regioselectivity of electrophilic aromatic substitution reactions.

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to aromatic rings. chemeurope.com In the context of synthesizing 5-Benzyl-2-hydroxybenzaldehyde, this would involve the direct benzylation of salicylaldehyde. However, the direct Friedel-Crafts alkylation of salicylaldehyde presents significant challenges. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The aldehyde group, being a deactivating group, further complicates the reaction's regioselectivity.

A related transformation is the Friedel-Crafts acylation, followed by rearrangement. For instance, a method for synthesizing 5-acetyl-2-hydroxy-benzaldehyde involves the initial acylation of salicylaldehyde to form 2-(acetoxy)-benzaldehyde. This intermediate then undergoes a Fries rearrangement, catalyzed by a Lewis acid like anhydrous ferric chloride or aluminum trichloride, to introduce the acetyl group onto the ring. patsnap.com This acetyl group could potentially be a precursor for further modifications, although this represents a multi-step rather than a direct benzylation.

Table 1: Conditions for Fries Rearrangement of 2-(acetoxy)-benzaldehyde This interactive table summarizes the reaction conditions for the synthesis of 5-acetyl-2-hydroxy-benzaldehyde, a related compound.

| Lewis Acid Catalyst | Temperature (°C) | Reaction Time (h) |

|---|---|---|

| Anhydrous aluminum trichloride | 25 | Not specified |

| Anhydrous ferric chloride | 25 | 10 |

| Zinc chloride | 30 | 10 |

Data sourced from patent information on the synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. patsnap.com

Electrophilic aromatic substitution (EAS) is a broader class of reactions that includes halogenation, nitration, and sulfonation. chemeurope.com The substitution pattern on the salicylaldehyde ring is dictated by the existing hydroxyl and aldehyde groups. The powerful activating and ortho-, para-directing effect of the hydroxyl group typically dominates. vaia.com For example, the bromination of salicylaldehyde with bromine in glacial acetic acid results in substitution on the aromatic ring. vaia.com

Formylation reactions, which introduce an aldehyde group, are also key EAS pathways. These include the Reimer-Tiemann, Vilsmeier-Haack, and Gattermann Koch reactions. chemeurope.com While these are typically used to create the initial salicylaldehyde from a phenol (B47542), they illustrate the principles of electrophilic substitution on activated rings. researchgate.netresearchgate.netgoogle.com

Achieving regioselectivity is crucial for the specific synthesis of the 5-substituted isomer. One powerful strategy involves a [3+3] cyclization reaction. Researchers have prepared a variety of 5-alkylsalicylates, 5-alkyl-2-hydroxy-acetophenones, and 5-alkyl-2-hydroxy-benzophenones with high regioselectivity. nih.gov This was achieved through a TiCl₄ mediated formal [3+3] cyclization of 1,3-bis(silyl enol ethers) with 2-alkyl-1,1,3,3-tetraethoxypropanes. nih.gov

Another key regioselective method involves creating a reactive handle at the desired position. For example, 5-(chloromethyl)salicylaldehyde can be synthesized from salicylaldehyde via chloromethylation. lp.edu.ua The chlorine atom in this product is a good leaving group, allowing for subsequent nucleophilic substitution reactions with various O-, S-, or N-nucleophiles to introduce a range of functional groups specifically at the 5-position. lp.edu.ua This provides an indirect but highly regioselective route to analogs of this compound.

Indirect Synthesis through Precursor Derivatization

Indirect methods build the target molecule through a series of transformations starting from more basic precursors.

The synthesis of hydroxybenzaldehydes often begins with phenol. The Reimer-Tiemann reaction, which involves treating phenol with chloroform (B151607) in a basic solution, is a classic method for producing 2-hydroxybenzaldehyde (salicylaldehyde), although it can also produce the para-isomer. researchgate.netresearchgate.net An improved procedure using aqueous ethyl alcohol has been reported to increase the yield of the ortho product. researchgate.netresearchgate.net

Table 2: Comparison of Reimer-Tiemann Reaction Procedures for Salicylaldehyde Synthesis from Phenol This interactive table compares the conventional and an improved Reimer-Tiemann reaction.

| Procedure | Solvent | Yield of 2-hydroxybenzaldehyde | Key Feature |

|---|---|---|---|

| Conventional | Water | 35% | Requires double steam distillation |

| Improved | Aqueous Ethyl Alcohol | 45% | Avoids steam/vacuum distillation |

Data compiled from studies on improved synthesis of 2-hydroxybenzaldehyde. researchgate.netresearchgate.net

The Vilsmeier-Haack reaction offers another route, primarily for producing p-hydroxybenzaldehyde from phenol using a Vilsmeier reagent (generated from reagents like POCl₃ and DMF). google.comgoogle.com Once the hydroxybenzaldehyde core is synthesized, subsequent benzylation at the 5-position would be required to form the final product.

Starting with an already substituted benzaldehyde (B42025) and performing further chemical transformations is a common and versatile strategy. A series of salicylaldehydes has been prepared by leveraging the reactivity of 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715). lp.edu.ua The chloromethyl group is readily displaced by nucleophiles, allowing for the synthesis of diverse derivatives. lp.edu.ua

Another example is the synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, which starts from salicylaldehyde. patsnap.com The process involves acetylation of the hydroxyl group, a Fries rearrangement to introduce an acetyl group at the 5-position, and subsequent bromination of the acetyl group. patsnap.com

Furthermore, various hydroxybenzaldehydes can serve as starting materials for benzoin (B196080) condensation reactions. For example, hydroxybenzaldehydes can be reacted with potassium cyanide in an ultrasonic bath to produce symmetric and asymmetric hydroxy benzoins. nih.gov These benzoins can then be oxidized to the corresponding benzils. nih.gov These reactions demonstrate the utility of substituted benzaldehydes as platforms for building more complex molecules. researchgate.net

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound and its analogs aims to reduce the environmental impact of chemical manufacturing. This involves the use of less hazardous solvents, the development of catalytic reactions that minimize waste, and the application of energy-efficient technologies like microwave and ultrasonic irradiation.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile and often toxic organic solvents. One prominent technique in this area is mechanochemistry, specifically ball milling, which utilizes mechanical force to initiate chemical reactions.

While a direct solvent-free synthesis of this compound is not extensively documented, the principles have been successfully applied to analogous systems. For instance, the synthesis of 2-amino-7-hydroxy-4H-chromene derivatives has been achieved with almost quantitative yields under solvent-free ball milling conditions at ambient temperature. rsc.org This three-component reaction of malononitrile (B47326), an aldehyde, and resorcinol (B1680541) demonstrates the potential of mechanochemistry for constructing complex molecular scaffolds without the use of traditional solvents. rsc.org The Knoevenagel condensation, a key step in such syntheses, proceeds efficiently under these conditions. rsc.org

Another relevant solvent-free approach is the aerobic oxidation of benzyl alcohol derivatives. Research has shown that palladium oxide supported on ceria nanorods can effectively catalyze the solvent-free oxidation of various benzyl alcohols to their corresponding aldehydes. This method highlights the potential for developing a solvent-free oxidative step in a potential multi-step synthesis of this compound from a suitable precursor.

The table below summarizes a representative solvent-free synthesis of a chromene derivative, illustrating the efficiency of this green methodology.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Malononitrile, p-Chlorobenzaldehyde, Resorcinol | POPI (5 mol%), Ball Milling, Ambient Temp. | 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | ~98 | rsc.org |

Table 1: Example of a Solvent-Free Synthesis of a Chromene Derivative using Ball Milling.

Catalytic methods are at the heart of green chemistry, offering pathways to desired products with high efficiency and selectivity, often under milder conditions and with reduced waste generation. For the synthesis of salicylaldehyde and its derivatives, various catalytic systems have been explored.

A notable example is the use of magnesium salts as catalysts in the formylation of phenols to produce salicylaldehydes. A patented method describes the synthesis of salicylaldehyde through the reaction of phenol with paraformaldehyde or s-trioxane, catalyzed by magnesium salts, which results in high selectivity. google.com This approach is advantageous due to the low environmental pollution and high yield. google.com

Furthermore, the synthesis of derivatives of 5-substituted-2-hydroxybenzaldehydes often involves catalytic steps. For instance, the N-alkylation of 1-benzyl-1H-imidazole with 5-(chloromethyl)-2-hydroxybenzaldehyde is a key step in the synthesis of more complex salicylaldehyde derivatives and proceeds via a catalytic mechanism. lp.edu.ua

The following table details a catalytic approach for the synthesis of a salicylaldehyde derivative.

| Reactants | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Phenol, Paraformaldehyde | Magnesium Salts | Toluene | 70-105 | Salicylaldehyde | High | google.com |

Table 2: Catalytic Synthesis of Salicylaldehyde.

Microwave irradiation and sonochemistry have emerged as powerful tools in green synthesis, offering significant rate enhancements, higher yields, and often cleaner reactions compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been successfully employed for the synthesis of various benzaldehyde derivatives and related heterocyclic compounds. For example, the synthesis of hydroxybenzylidene-andrographolides was achieved by reacting andrographolide (B1667393) with hydroxybenzaldehydes under microwave irradiation at 300W, leading to yields of 85-86%. japsonline.com Another study reports the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives from 2-hydroxybenzohydrazide and benzaldehyde derivatives using microwave irradiation (160-320 W) for a short duration of 8 minutes, with yields ranging from 68% to 81%. fip.org These examples underscore the potential of microwave technology for the efficient synthesis of complex molecules derived from hydroxybenzaldehydes.

Ultrasonic irradiation has also proven to be an effective green technique. The synthesis of dihydroquinolines from the condensation of malononitrile, 2-naphthol (B1666908) or resorcinol, various aldehydes, and ammonium (B1175870) acetate (B1210297) was carried out in an aqueous medium under ultrasound irradiation at 60 °C, resulting in high yields of 90–97%. mdpi.com In another application, the synthesis of 1,5-benzodiazepine derivatives was achieved under solvent-free ultrasonic conditions using cellulose (B213188) sulfuric acid as a biodegradable catalyst. mdpi.com

The tables below provide examples of microwave-assisted and ultrasonic-assisted syntheses of relevant compounds.

| Reactants | Power (W) | Time | Solvent | Product | Yield (%) | Reference |

| Andrographolide, 2-Hydroxybenzaldehyde | 300 | 3 h | Benzene-Dimethyl Sulfoxide | 3,19-2-Hydroxybenzylidene andrographolide | 85 | japsonline.com |

| 2-Hydroxybenzohydrazide, Benzaldehyde | 160-320 | 8 min | Ethanol (B145695) (evaporated) | N'-Benzylidene-2-hydroxybenzohydrazide | 68-81 | fip.org |

Table 3: Examples of Microwave-Assisted Syntheses.

Table 4: Example of an Ultrasonic-Assisted Synthesis.

Chemical Reactivity and Derivatization Pathways of 5 Benzyl 2 Hydroxybenzaldehyde

Condensation Reactions

The presence of both an aldehyde and a hydroxyl group on the aromatic ring allows 5-Benzyl-2-hydroxybenzaldehyde to readily participate in condensation reactions, leading to the formation of diverse molecular architectures, including Schiff bases and various heterocyclic systems.

The aldehyde functional group in this compound is reactive towards primary amines, leading to the formation of Schiff bases, also known as imines or azomethines. This reaction is a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. jmchemsci.com The general mechanism involves the formation of a carbinolamine intermediate which then dehydrates to form the characteristic carbon-nitrogen double bond (-C=N-). jmchemsci.com

The synthesis of Schiff bases from hydroxybenzaldehydes, such as 5-substituted-2-hydroxybenzaldehyde, and various amines is a well-established process. researchgate.netnih.govnih.gov For instance, the condensation of 2-hydroxybenzaldehyde with aminophenols in ethanol (B145695) or methanol (B129727) has been reported to yield the corresponding Schiff bases. nih.gov Similarly, reacting 5-bromo-2-hydroxybenzaldehyde with aniline (B41778) in refluxing ethanol for several hours produces the corresponding imine. researchgate.net These reactions can often be carried out in a water suspension medium, providing an efficient and environmentally friendly approach where the product can be easily collected by filtration. rsc.org

The resulting Schiff bases derived from this compound are of interest due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen (O-H···N), which can influence their structural and electronic properties. nih.gov

Table 1: Examples of Schiff Base Formation with Substituted Salicylaldehydes This table is for illustrative purposes and shows reactions with similar structures to this compound.

| Aldehyde Reactant | Amine Reactant | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | Aniline | Ethanol, reflux | Schiff Base | researchgate.net |

| 2-Hydroxybenzaldehyde | 2-Aminophenol | Ethanol | Schiff Base | nih.gov |

| 2-Hydroxybenzaldehyde | 3-Aminophenol | Methanol | Schiff Base | nih.gov |

| 3-Hydroxybenzaldehyde | 3-Hydroxy-4-aminobenzoic acid | Condensation Reaction | Schiff Base | semanticscholar.org |

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, most notably coumarins and chromenes.

Coumarin (B35378) Synthesis: Coumarins, or 2H-1-benzopyran-2-ones, can be synthesized from salicylaldehydes through several named reactions. nih.gov The Knoevenagel condensation is a widely used method, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group. wikipedia.orgsigmaaldrich.com For the synthesis of coumarins from this compound, it would be reacted with active methylene compounds like diethyl malonate or ethyl acetoacetate (B1235776) in the presence of a weak base catalyst such as piperidine (B6355638) or an amine salt. wikipedia.orgmdpi.com The reaction proceeds via a nucleophilic addition followed by dehydration and subsequent cyclization (lactonization) to form the coumarin ring system. wikipedia.orgsigmaaldrich.com The choice of catalyst and reaction conditions, including the use of green solvents like deep eutectic solvents or ionic liquids, can significantly influence the reaction efficiency and yield. nih.govmdpi.com

Another classical method for coumarin synthesis is the Perkin reaction. researchgate.net This reaction typically involves heating a salicylaldehyde (B1680747) with an acid anhydride (B1165640) and its corresponding sodium or potassium salt. researchgate.netsciforum.net For this compound, this would involve reacting it with acetic anhydride and sodium acetate (B1210297) to form a substituted o-hydroxycinnamic acid, which then undergoes spontaneous lactonization to yield the coumarin derivative. researchgate.net

Chromene Synthesis: 2H-Chromenes can also be synthesized from this compound. One approach involves the reaction with propargyl derivatives. For example, the reaction of phenols with 3-methylbutenal can yield 2,2-dimethyl-2H-chromenes. msu.edu Other methods include the cycloisomerization of aryl propargyl ethers, often catalyzed by transition metals. msu.edu

Table 2: Common Cyclocondensation Reactions for Heterocycle Synthesis This table illustrates general methods applicable to this compound.

| Reaction Name | Reactants with Salicylaldehyde | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Diethyl malonate, Ethyl acetoacetate | Piperidine, Acetic acid in Ethanol | Coumarin | mdpi.com |

| Perkin Reaction | Acetic anhydride, Sodium acetate | Heat | Coumarin | researchgate.net |

| Domino oxa-Michael-aldol | α,β-unsaturated ketone | - | Chromene | msu.edu |

| [3+3] Annulation | 2-(2-ethynyl) phenoxy-1-aryl ethanones | FeCl₃, TMSCl in Toluene | Chromene | msu.edu |

Functional Group Transformations

The hydroxyl and aldehyde groups, as well as the aromatic ring of this compound, are all amenable to a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

The phenolic hydroxyl group can undergo several key transformations, primarily etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether through O-alkylation. A common method involves reacting the hydroxybenzaldehyde with an alkyl halide in the presence of a base. umich.edu For example, the reaction of a hydroxybenzaldehyde with benzyl (B1604629) bromide and potassium carbonate in a solvent like DMF at elevated temperatures results in the formation of the corresponding benzyloxy derivative. chemspider.com This reaction is a standard Williamson ether synthesis. The choice of base is crucial to deprotonate the phenol (B47542), with potassium carbonate being a common choice. Catalysts like potassium iodide can be added to accelerate the reaction.

Esterification: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the hydroxybenzaldehyde with an acyl chloride or an acid anhydride in the presence of a base. For instance, the reaction of salicylaldehyde with acetic anhydride can form O-acetyl salicylaldehyde. sciforum.net

The aldehyde group is a versatile functional group that can be readily oxidized or reduced.

Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate (K₂Cr₂O₇). learncbse.in More modern and greener methods might employ catalysts like diphenyl diselenide with hydrogen peroxide. mdpi.com The oxidation of the related 2-hydroxybenzaldehyde to 2,5-dihydroxybenzoic acid has been reported using potassium persulfate (K₂S₂O₈). mdma.ch

Reduction: The aldehyde can be reduced to a primary alcohol. This is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would convert the -CHO group to a -CH₂OH group, yielding 5-benzyl-2-hydroxybenzyl alcohol.

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The existing hydroxyl and aldehyde groups are ortho, para-directing and meta-directing, respectively. However, the powerful activating and ortho, para-directing effect of the hydroxyl group will dominate the regioselectivity of these reactions.

Halogenation: Bromination of salicylaldehyde derivatives, for example, can be carried out using bromine in a solvent like glacial acetic acid. researchgate.net This would likely lead to the introduction of a bromine atom at the position ortho or para to the hydroxyl group.

Nitration: Nitration can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The strong activating effect of the hydroxyl group would direct the incoming nitro group to the positions ortho and para to it.

Table 3: Summary of Functional Group Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Etherification (O-alkylation) | Alkyl halide, K₂CO₃, DMF | Ether (-OR) | umich.educhemspider.com |

| Hydroxyl (-OH) | Esterification | Acyl chloride or anhydride, base | Ester (-OCOR) | sciforum.net |

| Aldehyde (-CHO) | Oxidation | KMnO₄ or K₂Cr₂O₇ | Carboxylic Acid (-COOH) | learncbse.in |

| Aldehyde (-CHO) | Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol (-CH₂OH) | |

| Aromatic Ring | Halogenation | Br₂, Acetic Acid | Halogenated Aromatic Ring | researchgate.net |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitrated Aromatic Ring |

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more reactants. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. The this compound molecule possesses two key reactive sites for participation in MCRs: the aldehyde group and the activated phenol ring. These functionalities allow it to be a versatile building block for the synthesis of various heterocyclic scaffolds, particularly chromenes, coumarins, and their derivatives.

The general reactivity of the salicylaldehyde core in this compound suggests its utility in several named MCRs. For instance, the presence of the ortho-hydroxy group next to the aldehyde function is crucial for the synthesis of chromene and coumarin rings.

Synthesis of Chromene Derivatives

A common multi-component approach for the synthesis of chromene derivatives involves the reaction of a salicylaldehyde, an active methylene compound, and a suitable nucleophile or catalyst. One of the most prominent examples is the three-component reaction between a salicylaldehyde, malononitrile (B47326), and a C-H acid like resorcinol (B1680541) or dimedone. rsc.orgsharif.edu In this reaction, the aldehyde group of this compound would first undergo a Knoevenagel condensation with malononitrile. mychemblog.compsiberg.com This is a nucleophilic addition of the active methylene compound to the carbonyl group, followed by dehydration to form a vinylidene malononitrile intermediate. mychemblog.comthermofisher.com The subsequent step involves a Michael addition of the C-H acid to this intermediate, followed by an intramolecular cyclization involving the phenolic hydroxyl group, leading to the formation of the chromene ring. Various catalysts, including basic catalysts like piperidine or organocatalysts, can be employed to facilitate this transformation. sharif.edursc.org

Synthesis of Coumarin Derivatives

The synthesis of coumarin derivatives from this compound can also be achieved through multi-component strategies. A well-established method is the Knoevenagel condensation of a salicylaldehyde with an active methylene compound containing an ester group, such as diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst like piperidine or a Lewis acid. mdpi.comnih.gov This reaction leads to the formation of a 3-substituted coumarin. The reaction proceeds through the initial formation of a C=C bond, followed by an intramolecular transesterification or cyclization to form the lactone ring characteristic of coumarins.

Another relevant multi-component approach is the Pechmann condensation, which typically involves a phenol and a β-ketoester under acidic conditions. nih.govresearchgate.net While this is a two-component reaction, variations and one-pot modifications that incorporate an aldehyde can be considered. For instance, a four-component reaction for the synthesis of benzylpyrazolyl coumarin derivatives has been reported, involving a hydrazine, ethyl acetoacetate, an aromatic aldehyde, and 4-hydroxycoumarin. rsc.org This highlights the potential for developing novel MCRs starting from this compound to access complex coumarin structures.

Synthesis of Pyran Derivatives

The pyran ring system can also be accessed via multi-component reactions involving aldehydes. For example, the synthesis of 2-amino-4H-pyrans can be achieved through a three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. researchgate.net While this reaction is general for aldehydes, the specific application with this compound would lead to pyran derivatives functionalized with the 5-benzyl-2-hydroxyphenyl group.

While the general reactivity of the salicylaldehyde functional group in this compound makes it a prime candidate for these and other multi-component reactions, specific research findings detailing its use in such transformations to generate extensive libraries of chromene, coumarin, or pyran derivatives are not widely documented in the reviewed literature. The data tables below represent generalized multi-component reactions where salicylaldehydes are key substrates, and it is anticipated that this compound would undergo similar transformations.

Interactive Data Tables

Table 1: Representative Multi-component Reaction for Chromene Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product Type |

| Salicylaldehyde | Malononitrile | Resorcinol | Piperidine | Ethanol | 2-Amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile sharif.edu |

| Salicylaldehyde | Malononitrile | Dimedone | DABCO | Water | 2-Amino-7,7-dimethyl-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

| Salicylaldehyde | Malononitrile | 2-Naphthol (B1666908) | MOF-5 | Solvent-free | 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile chemmethod.com |

Table 2: Representative Multi-component Reaction for Coumarin Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |

| Salicylaldehyde | Diethyl Malonate | Piperidine/Acetic Acid | Ethanol | Ethyl 2-oxo-2H-chromene-3-carboxylate mdpi.com |

| Salicylaldehyde | Ethyl Acetoacetate | Zirconia-based catalyst | Solvent-free | 4-Methyl-2H-chromen-2-one (Coumarin) nih.gov |

| Salicylaldehyde | Diethylmalonate | Piperidine-Iodine | Ethanol | Coumarin-3-carboxamides researchgate.net |

Coordination Chemistry and Ligand Design

Role as a Chelating Ligand

The presence of a hydroxyl group (-OH) ortho to an aldehyde group (-CHO) on the aromatic ring of 5-Benzyl-2-hydroxybenzaldehyde makes it an excellent candidate for a chelating ligand. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key feature of this class of compounds.

Derivatives of 2-hydroxybenzaldehyde, and particularly their Schiff base derivatives, are well-known to act as versatile ligands capable of adopting various binding modes. Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are readily synthesized through the condensation reaction of an aldehyde or ketone with a primary amine.

Monodentate: In certain conditions, this compound could potentially coordinate to a metal center through either the deprotonated phenolic oxygen or the aldehydic oxygen. However, this binding mode is less common as the chelate effect strongly favors bidentate coordination.

Bidentate: The most common binding mode for salicylaldehyde-type ligands is bidentate, where the ligand coordinates to a metal ion through the deprotonated phenolic oxygen and the carbonyl oxygen of the aldehyde group. This forms a stable six-membered chelate ring. In the case of Schiff base derivatives of this compound, bidentate coordination would involve the phenolic oxygen and the imine nitrogen.

Polydentate: By forming Schiff bases with amines containing additional donor atoms (e.g., diamines, amino acids, or hydrazides), this compound can be converted into a polydentate ligand. For instance, reaction with a diamine could result in a tetradentate ligand capable of binding to a metal ion with an N2O2 donor set. Similarly, Schiff bases derived from hydrazides can act as tridentate ligands, coordinating through the phenolic oxygen, imine nitrogen, and the carbonyl oxygen of the hydrazide moiety.

The benzyl (B1604629) group at the 5-position of this compound is expected to influence the steric and electronic properties of the resulting metal complexes, though it is not directly involved in coordination. This bulky, non-coordinating group can affect the packing of the complexes in the solid state and may influence the solubility of the complexes in organic solvents.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with salicylaldehyde-type ligands is typically straightforward. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the phenolic hydroxyl group.

A wide variety of transition metal complexes with substituted salicylaldehyde (B1680747) and their Schiff base derivatives have been reported. These complexes exhibit diverse geometries and electronic properties.

Copper(II) Complexes: Cu(II) complexes with salicylaldehyde Schiff base ligands are among the most studied. They typically adopt a distorted square planar or square pyramidal geometry.

Nickel(II) Complexes: Ni(II) complexes can be diamagnetic and square planar or paramagnetic and tetrahedral or octahedral, depending on the ligand field strength and steric factors.

Cobalt(II) Complexes: Co(II) complexes are often four- or six-coordinate, with tetrahedral and octahedral geometries being common.

Iron(II) and Manganese(II) Complexes: Fe(II) and Mn(II) complexes with salicylaldehyde-based ligands have been synthesized and characterized, often exhibiting octahedral geometries.

Vanadyl(IV) and Tin(IV) Complexes: Oxovanadium(IV) (VO²⁺) and organotin(IV) complexes with these ligands have also been prepared. Organotin(IV) complexes, for instance, have been shown to adopt five-coordinate, distorted trigonal bipyramidal geometries.

The synthesis of these complexes generally involves the reaction of the appropriate metal chloride or acetate (B1210297) salt with the ligand in a 1:2 metal-to-ligand molar ratio.

While less common than transition metal complexes, salicylaldehyde and its derivatives can also form complexes with main group elements and lanthanides/actinides. The coordination chemistry of these complexes is often dictated by the larger ionic radii and higher coordination numbers preferred by these elements. This can lead to the formation of complexes with higher coordination numbers and more complex geometries.

Structural Analysis of Coordination Compounds

The structural elucidation of metal complexes of salicylaldehyde derivatives is accomplished through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching vibration of the free ligand and the shift of the C=O or C=N stretching vibrations to lower or higher frequencies upon complexation provide evidence of coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal's coordination environment. The d-d transitions observed in the visible region are characteristic of the specific metal ion and its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand and to probe the changes in the chemical environment upon coordination. For organotin(IV) complexes, ¹¹⁹Sn NMR is particularly informative for determining the coordination number and geometry of the tin center.

Below is a table summarizing the expected characteristics of metal complexes with salicylaldehyde-type ligands, which can be extrapolated to this compound.

| Metal Ion | Typical Geometry | Spectroscopic Features |

| Cu(II) | Distorted Square Planar, Square Pyramidal | d-d transitions in the visible region. |

| Ni(II) | Square Planar (diamagnetic), Tetrahedral/Octahedral (paramagnetic) | Geometry dependent electronic spectra. |

| Co(II) | Tetrahedral, Octahedral | Characteristic d-d transitions. |

| Fe(II) | Octahedral | Often high-spin, characterized by electronic spectra and magnetic measurements. |

| Mn(II) | Octahedral | Typically high-spin, weak d-d transitions. |

| Sn(IV) | Trigonal Bipyramidal, Octahedral | ¹¹⁹Sn NMR is a key characterization technique. |

X-ray Crystallography of Metal Complexes

While specific X-ray crystallographic data for metal complexes of this compound are not widely available in the reviewed literature, extensive studies on closely related salicylaldehyde derivatives provide valuable insights into the expected coordination geometries. Analysis of analogous structures, such as those formed with 5-bromo, 5-chloro, or 5-nitro substituted salicylaldehydes, allows for informed predictions regarding the structural aspects of this compound complexes.

Typically, salicylaldehyde and its derivatives act as bidentate ligands, coordinating to metal ions through the oxygen atoms of the phenolic hydroxyl and aldehyde groups. ijcrt.org The resulting complexes often exhibit square planar or tetrahedral geometries, depending on the metal ion and the steric and electronic properties of the substituents on the salicylaldehyde ring. For instance, studies on various transition metal complexes with Schiff bases derived from substituted salicylaldehydes have confirmed these coordination modes. ijcrt.orgedu.krd

Table 1: Representative Crystallographic Data for Metal Complexes of Analogous Salicylaldehyde Derivatives

| Compound/Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) & Angles (°) | Reference |

| [Ga(5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone)₂]NO₃ | Ga(III) | Distorted Octahedral | Ga-O(phenolic): ~1.9-2.0, Ga-O(amide): >2.0, Ga-N(azomethine): >2.0 | sigmaaldrich.com |

| [Ni(5-bromo-salicylaldehyde thiosemicarbazone)(PPh₃)] | Ni(II) | Square Planar | - | jetir.org |

| [Zn(2-hydroxy-5-methylbenzaldehyde-benzonitrile)] | Zn(II) | Tetrahedral | - | researchgate.net |

This table presents data from analogous compounds to infer the crystallographic properties of this compound complexes due to the absence of direct experimental data for the specified compound.

Spectroscopic Signatures in Complexation (e.g., NMR, IR, UV-Vis Shifts)

The complexation of this compound with metal ions induces characteristic shifts in its spectroscopic signatures. These changes, observable in NMR, IR, and UV-Vis spectra, provide critical information about the nature of the metal-ligand interaction.

IR Spectroscopy: The infrared spectrum provides clear evidence of coordination. The broad O-H stretching vibration band of the free ligand (typically around 3200-3400 cm⁻¹) disappears upon complexation. researchgate.net Concurrently, the C=O stretching frequency (around 1650-1670 cm⁻¹) shifts to a lower wavenumber, indicating the coordination of the aldehyde oxygen to the metal center. ucl.ac.uk New bands at lower frequencies, corresponding to M-O stretching vibrations, also appear. researchgate.net

UV-Vis Spectroscopy: The electronic spectrum of this compound exhibits absorption bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic rings and the carbonyl group. researchgate.net Upon complexation, these bands may shift (either bathochromically or hypsochromically) and new bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) phenomena. researchgate.net

Table 2: Expected Spectroscopic Shifts for this compound Upon Complexation (Based on Analogous Compounds)

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Reference |

| ¹H NMR | Phenolic -OH: ~11-13 ppm (broad s); Aldehydic -CHO: ~9.8 ppm (s) | Disappearance of -OH signal; Downfield shift of -CHO signal | sigmaaldrich.comarabjchem.org |

| IR (cm⁻¹) | ν(O-H): ~3200-3400 (broad); ν(C=O): ~1660 | Disappearance of ν(O-H); Shift of ν(C=O) to lower frequency (~1620-1640); Appearance of ν(M-O) | researchgate.netucl.ac.uknist.gov |

| UV-Vis (nm) | π→π* and n→π* transitions in UV region | Shift in ligand-based transitions; Appearance of d-d or LMCT bands in the visible region | researchgate.net |

This table is based on data from analogous salicylaldehyde derivatives and serves as a predictive guide for the spectroscopic behavior of this compound complexes.

Influence of Ligand Modification on Coordination Geometry and Electronic Structure

The introduction of a benzyl group at the 5-position of the salicylaldehyde ring is expected to influence the coordination chemistry of the ligand through both steric and electronic effects.

Electronic Influence: The benzyl group is generally considered to be weakly electron-donating through an inductive effect. This can increase the electron density on the aromatic ring and, consequently, on the coordinating oxygen atoms. An increase in the electron-donating ability of a substituent on the salicylaldehyde ring has been shown to enhance the stability of the resulting metal complexes. researchgate.net Therefore, the benzyl group is anticipated to strengthen the metal-ligand bonds compared to unsubstituted salicylaldehyde.

Steric Influence: While the benzyl group is larger than a simple alkyl or halogen substituent, its flexibility may allow it to orient itself in a way that minimizes steric hindrance with other ligands in the coordination sphere. However, in cases where the coordination sphere is already crowded, the steric bulk of the benzyl group could favor the formation of complexes with lower coordination numbers or lead to distortions in the coordination geometry. For instance, bulky ligands can be instrumental in the preparation of low-coordinate complexes. The specific impact will depend on the size of the metal ion and the nature of the other coordinating ligands.

Catalytic Applications of 5 Benzyl 2 Hydroxybenzaldehyde Derivatives

Homogeneous Catalysis

In homogeneous catalysis, catalysts derived from 5-benzyl-2-hydroxybenzaldehyde are in the same phase as the reactants, typically in a liquid solution. This often leads to high activity and selectivity due to the accessibility of the catalytic sites.

The selective oxidation of alcohols to aldehydes and ketones, and the functionalization of hydrocarbons like cyclohexane (B81311), are fundamental industrial processes. Catalysts based on substituted 2-hydroxybenzaldehyde have demonstrated significant efficacy in these transformations.

Alcohol Oxidation: Schiff base complexes of metals like copper, nickel, and molybdenum, derived from 5-substituted-2-hydroxybenzaldehydes, are effective catalysts for the selective oxidation of alcohols. raco.catbohrium.comresearchgate.net For instance, cis-dioxomolybdenum(VI) complexes with Schiff bases from 5-substituted salicylaldehydes have been used to catalyze the oxidation of various alcohols to their corresponding aldehydes with high efficiency, using hydrogen peroxide (H₂O₂) as a green oxidant. raco.cat Studies show that electron-withdrawing groups on the salicylaldehyde (B1680747) ring can enhance the catalytic activity. raco.cat

Similarly, copper(II) and nickel(II) complexes have been investigated for the oxidation of benzyl (B1604629) alcohol. bohrium.comresearchgate.netrsc.org One study reported that a Ni(II) Schiff base complex achieved 89% conversion of benzyl alcohol to benzaldehyde (B42025) using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net The choice of oxidant and solvent can significantly influence the reaction's yield and selectivity. researchgate.netrsc.org For example, copper(II) complexes have been shown to effectively catalyze benzyl alcohol oxidation using sodium hypochlorite (B82951) (NaOCl) in dichloromethane (B109758) (DCM), achieving high yields. rsc.org

Interactive Table: Catalytic Oxidation of Benzyl Alcohol using 2-Hydroxybenzaldehyde Derivatives

Cyclohexane Oxidation: The oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil) is a major industrial reaction. mdpi.comlpnu.ua Vanadium(V) and copper(II) complexes derived from ligands related to 2-hydroxybenzaldehyde have been employed as homogeneous catalysts for this process. mdpi.comacs.org For example, a polynuclear Cu(II) complex derived from (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide demonstrated high activity in the microwave-assisted oxidation of cyclohexane, yielding up to 39% of KA oil. mdpi.com Divanadium(V) complexes with 1,5-bis(2-hydroxybenzaldehyde)carbohydrazone ligands also act as effective catalysts for cyclohexane oxidation using TBHP, proceeding through a radical mechanism. acs.orgacs.org These catalytic systems are noted for their high selectivity under solvent-free conditions. acs.org

Interactive Table: Catalytic Oxidation of Cyclohexane

Reductive etherification combines the reduction of a carbonyl group with an etherification reaction in a single step. Zirconium and hafnium-based catalysts have shown promise in this area. osti.govrsc.org Studies on the reductive etherification of various benzaldehydes, including 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, have been conducted using isopropanol (B130326) as both a "green" solvent and a reagent. osti.govrsc.org Zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes can catalyze the conversion of 2-hydroxybenzaldehyde to its corresponding isopropyl ether at temperatures around 120°C. osti.govrsc.org Kinetic studies have revealed that hydroxy-substituted benzaldehydes convert to ethers more rapidly than their methoxy-substituted counterparts under these catalytic conditions. osti.govrsc.org Another method involves using polymethylhydrosiloxane (B1170920) (PMHS) with a catalytic amount of iodine to achieve reductive etherification of aldehydes into symmetrical ethers. researchgate.net

Derivatives of this compound are valuable in constructing catalysts for carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds. Halogenated derivatives of compounds like 5-(benzyloxy)-2-hydroxybenzaldehyde (B1331787) can undergo Suzuki-Miyaura reactions to form new bonds at the halogenated position. Furthermore, Schiff base complexes of Ruthenium(II) derived from 2-hydroxybenzaldehyde have been investigated as catalysts for the Suzuki-Miyaura cross-coupling of aryl bromides with boronic acids, showing good activity for substrates with electron-withdrawing groups. researchgate.net Domino reactions, such as the oxidation of benzyl alcohols followed by a Suzuki-Miyaura coupling, have been achieved using multifunctional bimetallic Ni/Pd catalysts under base-free conditions. rsc.org

Other Organic Transformations: The cross-dehydrogenative coupling (CDC) of 2-hydroxybenzaldehydes with cyclic ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) has been accomplished using an iron carbonyl/TBHP system. beilstein-journals.org This reaction forms a new C-O bond, leaving the aldehyde group intact. beilstein-journals.org

Heterogeneous Catalysis

To overcome issues of catalyst separation and recycling associated with homogeneous systems, derivatives of this compound are immobilized on solid supports. These heterogeneous catalysts are easily recovered and can often be reused multiple times.

Various techniques are employed to anchor the catalytically active complexes onto solid supports.

Covalent Bonding: Schiff base ligands derived from substituted 2-hydroxybenzaldehydes can be covalently attached to functionalized supports. For instance, 3-aminopropyl-functionalized silica (B1680970) gel can be reacted with a salicylaldehyde derivative to form a supported Schiff base, which is then complexed with a metal like copper. beilstein-journals.org

Sol-Gel Method: This technique involves the formation of a solid network from a solution of precursors. Enzymes and other catalysts can be entrapped within a silica matrix formed via this method, which provides high stability. researchgate.net

Magnetic Nanoparticle Support: Catalysts can be immobilized on silica-coated magnetic nanoparticles (e.g., Fe₃O₄@SiO₂). scitepress.org This allows for easy separation of the catalyst from the reaction mixture using an external magnetic field, combining the benefits of high surface area and facile recovery. scitepress.org

Photoinduced Coupling: Techniques like photoinduced thiol-ene coupling have been used to tether catalysts onto silica particles, creating a stable and easily handleable powdered catalyst. beilstein-journals.org

Once immobilized, these catalysts are used in a variety of reactions.

Copper on Silica/Magnetic Supports: Copper complexes immobilized on silica or magnetic nanoparticles have been used extensively in "click" reactions (CuAAC cycloadditions) to synthesize triazoles. beilstein-journals.org For example, a Cu(II) benzimidazole-salen complex, synthesized from a derivative of 2-hydroxybenzaldehyde and supported on silica, serves as a recyclable catalyst for these reactions. beilstein-journals.org

Palladium on Ceria Nanorods: Palladium oxide supported on ceria nanorods (PdOₓ/CeO₂-NR) has been developed for the aerobic, solvent-free oxidation of benzyl alcohol derivatives. mdpi.com During the reaction, a stable Pd(0)/PdOₓ redox couple is formed, which is highly active and recyclable. mdpi.com

Cobalt on Alumina/Silica: Cobalt oxide nanoparticles immobilized on alumina/silica supports have been used for the oxidative condensation of benzyl alcohols with diamines to produce benzimidazoles, using molecular oxygen as the oxidant under solvent-free conditions. doi.org

Interactive Table: Examples of Supported Catalytic Systems

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.3. Mechanistic Investigations of Catalytic Cycles 5.4. Catalyst Design Principles and Structure-Activity Relationships in Catalysis

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of 5-Benzyl-2-hydroxybenzaldehyde at the atomic and molecular levels.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, is employed to determine its optimized molecular geometry and electronic properties. nih.gov The optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. acs.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Similar Compounds) Note: This data is illustrative and based on typical values for similar molecular structures.

| Parameter | Predicted Value |

|---|---|

| C-C (ring) bond length | ~1.39 - 1.41 Å |

| C=O bond length | ~1.21 - 1.23 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C-C (benzyl) bond length | ~1.51 Å |

| C-C-C (ring) bond angle | ~120° |

| O-C-C (aldehyde) bond angle | ~124° |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. acadpubl.eu The MEP map is color-coded, where red indicates regions of high electron density (negative potential), and blue represents areas of low electron density (positive potential). malayajournal.org Green and yellow areas correspond to intermediate potentials. nih.govacadpubl.eu

For this compound, the MEP analysis is expected to show the most negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. sciforum.net Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms of the aromatic rings are predicted to be in the positive potential region (blue), making them sites for nucleophilic attack. acadpubl.eu This analysis helps in understanding the intermolecular interactions, such as hydrogen bonding, that the molecule can participate in. malayajournal.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. acadpubl.eu A smaller energy gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

For related benzaldehyde (B42025) derivatives, the HOMO-LUMO energy gap has been calculated using DFT. acadpubl.euresearchgate.net These calculations reveal that the presence of electron-donating and electron-withdrawing groups can significantly influence the energy gap and the intramolecular charge transfer (ICT) characteristics of the molecule. ijltet.org In this compound, the hydroxyl group acts as an electron donor and the aldehyde group as an electron acceptor, facilitating ICT from the hydroxyl group towards the aldehyde group through the aromatic ring. The benzyl (B1604629) group, being weakly electron-donating, will also have a minor influence on the electronic properties.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound (Based on DFT Calculations of Similar Compounds) Note: This data is illustrative and based on theoretical studies of analogous molecules.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.0 to -6.5 eV |

| LUMO Energy | ~ -2.0 to -2.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 3.5 to 4.5 eV |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical vibrational spectra of this compound can be simulated using DFT calculations. researchgate.net These simulations provide the frequencies and intensities of the vibrational modes, which correspond to the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method. researchgate.net

Key vibrational modes for this compound would include the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic rings and the benzyl group, and the skeletal vibrations of the benzene (B151609) rings. acs.orgnih.gov The intramolecular hydrogen bond between the hydroxyl and carbonyl groups is expected to cause a significant red-shift (lowering of frequency) and broadening of the O-H stretching band in the IR spectrum. nih.gov

Table 3: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Benzaldehyde Derivatives Note: This data is a compilation from studies on similar compounds and serves as a predictive guide.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Experimental Frequency Range (cm⁻¹) |

|---|---|---|

| O-H stretch (intramolecular H-bond) | ~3100 - 3300 | ~3100 - 3300 (broad) |

| C-H stretch (aromatic) | ~3000 - 3100 | ~3000 - 3100 |

| C-H stretch (aldehyde) | ~2700 - 2850 | ~2720 - 2820 |

| C=O stretch | ~1650 - 1680 | ~1650 - 1680 |

| C-C stretch (aromatic) | ~1400 - 1600 | ~1400 - 1600 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. sciforum.net

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π→π* and n→π* transitions within the aromatic system and the carbonyl group. researchgate.net The presence of the hydroxyl and benzyl substituents will influence the position and intensity of these bands. researchgate.net The intramolecular charge transfer character from the hydroxyl to the aldehyde group is likely to result in a prominent absorption band in the near-UV region. nih.gov

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for Benzaldehyde Derivatives (Based on TD-DFT Calculations) Note: This data is illustrative and based on theoretical studies of analogous molecules.

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π→π | ~250 - 280 |

| π→π (ICT) | ~320 - 350 |

| n→π* | ~360 - 390 |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the complex reaction mechanisms involving this compound and its structural analogs. While direct computational studies on the reaction pathways of this compound are not extensively documented, research on the closely related 2-hydroxybenzaldehyde provides a foundational understanding of its potential chemical transformations.

Computational investigations using DFT have been employed to explore various reaction pathways for the conversion of 2-hydroxybenzaldehyde into other valuable chemical entities. researchgate.net For instance, the production of benzene from 2-hydroxybenzaldehyde has been modeled through seven distinct reaction pathways, including formyl group cleavage, hydrogenation, and decarbonylation reactions. researchgate.net These studies reveal that direct cleavage of the hydroxyl and formyl groups is energetically unfavorable due to high activation barriers. researchgate.net Instead, pathways involving single-atom hydrogenation at the aromatic carbon adjacent to the functional groups are identified as more favorable routes. researchgate.net

Another area of computational investigation has been the ring saturation of 2-hydroxybenzaldehyde to produce cyclohexane (B81311) and cyclohexanone (B45756). acs.org These studies, also employing DFT, map out the potential energy surfaces for hydrogenation reactions, identifying the most energetically favorable pathways. acs.org For example, the initial hydrogenation of the aromatic ring at the carbon para to the hydroxyl group requires a calculated activation barrier of 4.62 kcal/mol. acs.org

Furthermore, the influence of the ortho-hydroxyl group on reactivity has been a subject of computational analysis. In the context of the Biginelli reaction, a computational study using the B3LYP/6-31++G(d,p) level of theory demonstrated that the presence of a hydroxyl group at the ortho position in 2,4-dihydroxybenzaldehyde (B120756) significantly increases the activation energy of the reaction compared to 4-hydroxybenzaldehyde, thereby decreasing its reactivity. mdpi.comresearchgate.net This is attributed to the electronic and steric effects of the ortho-hydroxyl group. mdpi.comresearchgate.net Natural Bond Orbital (NBO) calculations further suggest that the determinant steps involve the polarization of the carbonyl group and its protonation. mdpi.comresearchgate.net

These computational studies on related benzaldehydes provide a robust framework for predicting the reaction mechanisms of this compound. The presence of the benzyl group at the 5-position is expected to influence the electronic properties and steric hindrance of the molecule, which can be systematically investigated using similar computational approaches to elucidate its specific reaction pathways.

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are at the forefront of modern research due to their potential applications in optoelectronics, including optical switching and signal processing. jetir.org Computational methods, particularly DFT, are instrumental in predicting and understanding the NLO properties of organic molecules. While direct computational studies on the NLO properties of this compound are not prevalent, research on salicylaldehyde (B1680747) derivatives and other structurally similar compounds provides significant insights into its potential NLO activity.

The NLO response of a molecule is primarily determined by its molecular polarizability (α) and hyperpolarizability (β and γ). Computational studies on salicylaldehyde thiosemicarbazones, for example, have utilized DFT at the M06 level with the 6-311G(d,p) basis set to calculate these parameters. nih.govacs.org These studies have shown that the NLO activity is closely linked to intramolecular charge transfer, which is influenced by the presence of donor and acceptor groups and the extent of π-conjugation. nih.govacs.org The calculated first hyperpolarizability (β) values for these derivatives ranged from 192.778 to 501.709 a.u., indicating their potential as NLO materials. nih.gov

Similarly, theoretical investigations on other organic compounds highlight the importance of the HOMO-LUMO energy gap in determining NLO properties. nih.gov A smaller energy gap generally corresponds to higher polarizability and hyperpolarizability. For a series of non-fullerene acceptors, DFT calculations revealed that modifications with different acceptor groups led to smaller HOMO-LUMO energy gaps and enhanced NLO responses. nih.gov

In the case of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, ab initio calculations using the FF/MP2 method were performed to determine the electric dipole moments (μ) and first hyperpolarizabilities (β), which indicated good NLO properties. researchgate.net The presence of donor (hydroxyl) and acceptor (chloro) groups in the molecule was identified as a key factor for its NLO activity. researchgate.net

For this compound, the presence of the electron-donating hydroxyl group and the π-system of the benzyl and phenyl rings suggests the potential for significant NLO properties. The following table outlines the key parameters that would be investigated in a computational study of its NLO properties, based on research on related compounds.

| NLO Property | Computational Method | Significance | Reference Compound Example |

| Dipole Moment (μ) | DFT (e.g., B3LYP, M06) | Measures the polarity of the molecule, which influences NLO response. | 3-(2-bromoacetyl)-2H-chromen-2-one |

| Polarizability (α) | DFT (e.g., B3LYP, M06) | Describes the ease of distortion of the electron cloud by an electric field. | Salicylaldehyde thiosemicarbazones nih.govacs.org |

| First Hyperpolarizability (β) | DFT (e.g., B3LYP, M06), FF/MP2 | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. | 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine researchgate.net |

| Second Hyperpolarizability (γ) | DFT (e.g., B3LYP, M06) | Describes the third-order NLO response, relevant for applications like optical switching. | Acridine–2,4-dihydroxybenzaldehyde cocrystal mdpi.com |

| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP, M06) | A smaller gap often correlates with higher NLO activity due to easier electronic transitions. | Non-fullerene acceptors nih.gov |

This table is illustrative and based on methodologies applied to related compounds.

A comprehensive computational investigation of this compound, employing similar theoretical frameworks, would be necessary to quantify its specific NLO properties and assess its potential for optoelectronic applications.

Molecular Docking and Interaction Modeling (excluding clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand intermolecular interactions, particularly in the context of ligand-protein binding. While specific molecular docking studies of this compound with non-clinical targets are not extensively reported, research on structurally related compounds provides a clear indication of the methodologies and potential applications of such investigations.

In silico modeling studies have been performed on derivatives of 5-benzyl-4-thiazolinone as potential inhibitors of influenza neuraminidase. nih.gov These studies utilized 2D-QSAR, 3D-QSAR, and molecular docking simulations to predict the binding affinity and interaction modes of the ligands with the active site of the neuraminidase protein. nih.gov The docking results identified key hydrogen bond interactions and hydrophobic contacts that are crucial for the inhibitory activity. nih.gov

Similarly, molecular docking studies on benzyloxybenzaldehyde derivatives have been conducted to investigate their potential as selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms. nih.gov These studies employed the Glide program with a Standard Precision scoring function to understand the binding of the ligands to the ALDH1A3 binding site. nih.gov The results highlighted the importance of the benzyloxybenzaldehyde scaffold for achieving selective inhibition. nih.gov

A molecular docking study of a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde (B1329341) with the COVID-19 main protease (PDB ID: 6LU7) also demonstrated the utility of this technique in identifying potential inhibitors. nih.gov The study revealed the affinity of the molecule for the active sites of the protein, suggesting its potential as a therapeutic agent. nih.gov

The general workflow for a molecular docking study of this compound would involve the steps outlined in the table below.

| Step | Description | Software/Tools | Example from Related Studies |

| Ligand Preparation | The 3D structure of this compound would be generated and optimized to find its lowest energy conformation. | MOE (Molecular Operating Environment), Gaussian | Energy minimization of 5-benzyl-4-thiazolinone derivatives using Amber12:ET force field. nih.gov |

| Target Selection and Preparation | A non-clinical protein target would be selected, and its 3D structure obtained from the Protein Data Bank (PDB). Water molecules and other non-essential components would be removed. | Protein Data Bank (PDB) | Influenza neuraminidase (PDB: 3TI5) was used as the target for 5-benzyl-4-thiazolinone derivatives. nih.gov |

| Docking Simulation | The ligand would be docked into the active site of the target protein to predict the most favorable binding poses. | AutoDock Vina, Glide | Docking of benzyloxybenzaldehyde derivatives into the ALDH1A3 binding site using the Glide program. nih.gov |

| Analysis of Interactions | The predicted binding poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. | Discovery Studio, PyMOL | Identification of hydrogen bonds between a Schiff base and the active site residues of the COVID-19 main protease. nih.gov |

| Scoring and Ranking | The binding affinity of the ligand to the protein would be estimated using a scoring function, and different poses would be ranked. | Scoring functions within docking software | Comparison of docking scores to identify potent inhibitors among 5-benzyl-4-thiazolinone derivatives. nih.gov |

This table is illustrative and based on methodologies applied to related compounds.

Through such computational modeling, the interaction of this compound with various non-clinical targets, such as enzymes involved in industrial processes or bioremediation, could be explored. nih.gov This would provide valuable insights into its potential applications beyond the clinical realm.

Advanced Spectroscopic Characterization and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-Benzyl-2-hydroxybenzaldehyde. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-hydroxybenzaldehyde, shows distinct signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons. docbrown.infohmdb.ca For this compound, the spectrum is more complex due to the presence of the benzyl (B1604629) group. The aldehydic proton (CHO) resonance is typically found at a high chemical shift (δ) value, significantly influenced by the electronegative oxygen atom. docbrown.info The aromatic protons of the salicylaldehyde (B1680747) ring and the benzyl ring appear in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their relative positions. The methylene (B1212753) protons (-CH₂-) of the benzyl group would appear as a characteristic singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a broader range of chemical shifts, allowing for the resolution of all unique carbon atoms in the molecule. oregonstate.edu In a manner similar to its brominated analog, 5-bromo-2-hydroxybenzaldehyde, the carbon atoms of this compound would exhibit predictable shifts. nih.gov The carbonyl carbon of the aldehyde group is characteristically downfield. The carbon atoms of the aromatic rings have distinct chemical shifts influenced by the hydroxyl, aldehyde, and benzyl substituents. oregonstate.edu

Dynamic Studies: While specific dynamic NMR studies on this compound are not extensively reported, this technique could be employed to investigate processes such as intramolecular hydrogen bonding dynamics and rotational barriers of the benzyl group.

Predicted ¹H and ¹³C NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~9.8 | s | Aldehydic H |

| ¹H | ~11.0 | s | Hydroxyl H |

| ¹H | ~6.9-7.5 | m | Aromatic H |

| ¹H | ~4.0 | s | Benzylic CH₂ |

| ¹³C | ~192 | Aldehydic C=O | |

| ¹³C | ~160 | C-OH | |

| ¹³C | ~117-140 | Aromatic C | |

| ¹³C | ~38 | Benzylic CH₂ |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of this compound, offering insights into its functional groups and the nature of hydrogen bonding.

Vibrational Modes: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong, broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C=O stretching vibration of the aldehyde group typically appears as a sharp, intense band around 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations are observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The presence of the benzyl group would contribute to the C-H stretching vibrations of the methylene group around 2850-2960 cm⁻¹. For comparison, the IR spectrum of the related 5-bromo-2-hydroxybenzaldehyde has been analyzed both experimentally and theoretically, providing a basis for interpreting the spectrum of the benzyl derivative. nih.govnist.gov

Hydrogen Bonding: The position and shape of the O-H stretching band in the IR spectrum are particularly sensitive to hydrogen bonding. In this compound, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the aldehyde group is expected, similar to what is observed in 2-hydroxybenzaldehyde. researchgate.net This interaction typically results in a red-shift (lower frequency) and broadening of the O-H band.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O and aromatic ring vibrations are usually strong in the Raman spectrum.

Key Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200-3400 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch | 1650-1700 | Strong, Sharp |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.